molecular formula C18H17FN4O2S B6097740 1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea

1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea

Cat. No.: B6097740
M. Wt: 372.4 g/mol
InChI Key: YZZGRTBGWGRJAT-UHFFFAOYSA-N
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Description

1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea is a synthetic compound belonging to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3,4-dimethylphenol with chloromethyl methyl ether to form 3,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the desired thiadiazole derivative. The final step involves the reaction of this intermediate with 2-fluorophenyl isocyanate to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenyl or thiadiazole ring, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the urea or thiadiazole moiety, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being investigated for potential therapeutic applications. It has shown potential as an antimicrobial agent and is being studied for its anticancer properties.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties.

Comparison with Similar Compounds

1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities. the presence of different substituents can significantly affect their properties and applications.

    Phenylurea derivatives: These compounds contain the phenylurea moiety and are known for their herbicidal and antimicrobial activities.

Properties

IUPAC Name

1-[5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-11-7-8-13(9-12(11)2)25-10-16-22-23-18(26-16)21-17(24)20-15-6-4-3-5-14(15)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZGRTBGWGRJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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